Ethyl 8-oxo-8-phenyloctanoate

説明

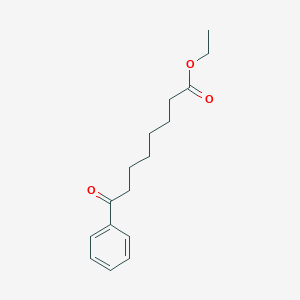

Structure

3D Structure

特性

IUPAC Name |

ethyl 8-oxo-8-phenyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKVVZAGGMULBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448934 | |

| Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103187-95-7 | |

| Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 8-oxo-8-phenyloctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-oxo-8-phenyloctanoate is a long-chain keto-ester characterized by a terminal phenyl ketone and an ethyl ester group. This unique bifunctional structure makes it a molecule of interest in organic synthesis and potentially in the development of novel therapeutic agents. The long aliphatic chain provides significant lipophilicity, while the aromatic ketone and ester functionalities offer sites for chemical modification and potential biological interactions. A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of Ethyl 8-oxo-8-phenyloctanoate, detailed protocols for its synthesis and analytical characterization, and an analysis of its chemical stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous compounds to provide a scientifically grounded resource.

Compound Identity and Predicted Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological environments. The following table summarizes the predicted physicochemical properties of Ethyl 8-oxo-8-phenyloctanoate. These values are calculated based on its chemical structure and by drawing parallels with similar long-chain aryl ketones and esters.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₆H₂₂O₃ | - |

| Molecular Weight | 262.35 g/mol | - |

| CAS Number | Not found in major chemical databases. | - |

| Appearance | Colorless to pale yellow oil or low-melting solid. | Inferred from similar compounds. |

| Boiling Point | ~350-370 °C at 760 mmHg | Predicted based on structurally similar compounds. |

| Melting Point | Not available (likely a low-melting solid or oil at room temperature). | Inferred from physical state of analogous compounds. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, ethanol); Insoluble in water. | Inferred from the presence of a long alkyl chain and non-polar aromatic ring.[1][2] |

| Predicted logP | ~4.5 - 5.5 | Prediction based on molecular structure. |

Synthesis of Ethyl 8-oxo-8-phenyloctanoate

The most common and efficient method for the synthesis of Ethyl 8-oxo-8-phenyloctanoate and its derivatives is the Friedel-Crafts acylation.[3] This reaction involves the electrophilic substitution of a benzene ring with an acyl group, catalyzed by a Lewis acid.

Generalized Synthetic Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of Ethyl 8-oxo-8-phenyloctanoate. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Step 1: Preparation of the Acylating Agent (Ethyl 8-chloro-8-oxooctanoate)

This intermediate can be prepared from suberic acid.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool the suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 5 °C.

-

Addition of Benzene: After the addition of the acylating agent is complete, add benzene (1.0 - 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 8-oxo-8-phenyloctanoate.[4]

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, the following tables provide predicted spectroscopic data for Ethyl 8-oxo-8-phenyloctanoate. These predictions are based on established spectral databases and computational models.[5][6][7][8][9][10][11][12][13]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 2H | Ar-H (ortho to C=O) |

| 7.55 | t | 1H | Ar-H (para to C=O) |

| 7.45 | t | 2H | Ar-H (meta to C=O) |

| 4.12 | q | 2H | -O-CH ₂-CH₃ |

| 2.98 | t | 2H | -CH ₂-C=O |

| 2.30 | t | 2H | -CH ₂-COO- |

| 1.75 | m | 2H | -CH₂-CH ₂-C=O |

| 1.65 | m | 2H | -CH ₂-CH₂-COO- |

| 1.35 | m | 4H | -(CH ₂)₂- |

| 1.25 | t | 3H | -O-CH₂-CH ₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 200.0 | C =O (ketone) |

| 173.5 | C =O (ester) |

| 136.9 | Ar-C (ipso to C=O) |

| 133.0 | Ar-C H (para to C=O) |

| 128.6 | Ar-C H (meta to C=O) |

| 128.0 | Ar-C H (ortho to C=O) |

| 60.3 | -O-C H₂-CH₃ |

| 38.6 | -C H₂-C=O |

| 34.3 | -C H₂-COO- |

| 29.0 | -(C H₂)₂- |

| 28.8 | -(C H₂)₂- |

| 24.8 | -CH₂-C H₂-C=O |

| 24.2 | -C H₂-CH₂-COO- |

| 14.2 | -O-CH₂-C H₃ |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 2935, 2860 | Strong | Aliphatic C-H stretch |

| 1735 | Strong | C=O stretch (ester) |

| 1685 | Strong | C=O stretch (aryl ketone) |

| 1595, 1450 | Medium | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (ester) |

Predicted Mass Spectrometry (MS) Fragmentation

In an Electron Ionization (EI) mass spectrum, Ethyl 8-oxo-8-phenyloctanoate is expected to show a molecular ion peak (M⁺) at m/z 262. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): m/z 217

-

Loss of the ethyl group (-CH₂CH₃): m/z 233

-

Cleavage alpha to the ketone: m/z 105 (benzoyl cation) and m/z 157

-

McLafferty rearrangement: leading to characteristic fragment ions.

Analytical Characterization

The purity and identity of Ethyl 8-oxo-8-phenyloctanoate can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

Generalized HPLC Protocol:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ketone chromophore absorbs, typically around 245 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like Ethyl 8-oxo-8-phenyloctanoate.[14][15][16][17]

Generalized GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

Sample Preparation: Dilute the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

Chemical Stability and Storage

Ethyl 8-oxo-8-phenyloctanoate contains two key functional groups that influence its stability: an ester and a ketone.

-

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. This process is accelerated by heat.

-

Keto-Enol Tautomerism: The ketone can exist in equilibrium with its enol tautomer. While the keto form is generally more stable for simple ketones, the presence of the adjacent aromatic ring can influence this equilibrium.[18]

-

Oxidation/Reduction: The ketone can be reduced to a secondary alcohol, and the benzylic position is potentially susceptible to oxidation under harsh conditions.

-

Decarboxylation of the β-keto acid: If the ester is hydrolyzed to the corresponding carboxylic acid, the resulting β-keto acid can be prone to decarboxylation upon heating.[19][20][21]

For long-term storage, it is recommended to keep Ethyl 8-oxo-8-phenyloctanoate in a tightly sealed container, protected from moisture and light, at a low temperature (e.g., -20 °C) to minimize degradation.

Potential Applications in Drug Development

While specific biological activities for Ethyl 8-oxo-8-phenyloctanoate have not been reported, the structural motif of a long-chain aryl ketone is found in various biologically active molecules.[22][23][24][25] The long aliphatic chain can enhance membrane permeability and interactions with hydrophobic pockets of biological targets. The phenyl ketone moiety can participate in various interactions, including hydrogen bonding and π-stacking. Potential areas of investigation for this class of compounds could include:

-

Antimicrobial agents: Many long-chain fatty acids and their derivatives exhibit antimicrobial properties.

-

Enzyme inhibitors: The ketone functionality can act as an electrophile or a hydrogen bond acceptor, potentially interacting with the active sites of enzymes.

-

Prodrugs: The ester group can be designed to be cleaved by esterases in vivo, releasing an active carboxylic acid.

Conclusion

Ethyl 8-oxo-8-phenyloctanoate is a molecule with interesting structural features that warrant further investigation. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standardized analytical methodologies for its characterization. The information presented herein, though largely based on predictions and analogies to similar structures, serves as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently work with and explore the potential of this and related compounds.

References

-

ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]

-

Fiveable. (2025). Beta-Keto Ester Definition. Fiveable. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. ResearchGate. Retrieved from [Link]

-

Journal of Pharma Insights and Research. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Journal of Pharma Insights and Research. Retrieved from [Link]

-

Vensel Publications. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. PubMed. Retrieved from [Link]

-

Cell Press. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Press. Retrieved from [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of β-(Hetero)aryl Ketones via Ligand-Enabled Nondirected C−H Alkylation. ChemRxiv. Retrieved from [Link]

-

PubMed Central. (2021). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... ResearchGate. Retrieved from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

-

PubMed Central. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PubMed Central. Retrieved from [Link]

-

bioRxiv. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. Retrieved from [Link]

-

ScienceDirect. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

-

Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. Taylor & Francis Online. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. Retrieved from [Link]

-

Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. Retrieved from [Link]

-

CentAUR. (2025). One-pot synthesis and characterization of soluble poly(aryl ether-ketone)s having pendant carboxyl groups. CentAUR. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]

-

Bruker. (n.d.). Simulate and predict NMR spectra. Bruker. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility and properties of a poly(aryl ether ketone) in strong acids. ACS Publications. Retrieved from [Link]

-

Academia.edu. (n.d.). Solubility and properties of a poly(aryl ether ketone) in strong acids. Academia.edu. Retrieved from [Link]

-

GlobalChemMall. (n.d.). ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate. GlobalChemMall. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of compounds 8 and 9. Reagents and conditions: (a) ethyl acetylacetate, NaNO2, AcOH, 0 °C to rt. ResearchGate. Retrieved from [Link]

-

PubMed Central. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Retrieved from [Link]

-

PubMed. (2000). Efficient synthesis of 8-oxo-dGTP: a mutagenic nucleotide. PubMed. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mass Fragmentation Characteristics of Ketamine Analogues. Wiley Online Library. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Predictor - Documentation [docs.chemaxon.com]

- 6. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 12. Simulate and predict NMR spectra [nmrdb.org]

- 13. Visualizer loader [nmrdb.org]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. fiveable.me [fiveable.me]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. aklectures.com [aklectures.com]

- 22. researchgate.net [researchgate.net]

- 23. jopir.in [jopir.in]

- 24. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemrxiv.org [chemrxiv.org]

Solubility Profile of Ethyl 8-oxo-8-phenyloctanoate in Organic Solvents

Executive Summary

Ethyl 8-oxo-8-phenyloctanoate (CAS: 103187-95-7) is a critical pharmaceutical intermediate, predominantly utilized in the synthesis of suberoylanilide hydroxamic acid (SAHA, Vorinostat), a histone deacetylase (HDAC) inhibitor.[1] Its structural duality—featuring a lipophilic phenyl-alkyl tail and polar ester/ketone functionalities—dictates a complex solubility profile that directly impacts reaction yield, purification efficiency, and solvent recovery in process chemistry.

This guide provides a comprehensive analysis of the solubility behavior of Ethyl 8-oxo-8-phenyloctanoate. It moves beyond static data points to establish a predictive and experimental framework for solvent selection, ensuring researchers can optimize unit operations from Friedel-Crafts acylation to final crystallization.[1]

Physicochemical Characterization & Structural Logic[1]

To predict solubility behavior without exhaustive empirical testing, we must first deconstruct the molecule’s interaction potential.

Structural Analysis

The molecule (

-

Aromatic Domain: The phenyl ring contributes significantly to

- -

Aliphatic Linker: The 8-carbon alkyl chain adds substantial lipophilicity (hydrophobicity), driving solubility in non-polar solvents and reducing water miscibility.[1]

-

Polar Functionalities: The ethyl ester and the internal ketone (C8 position) act as hydrogen bond acceptors (HBA) but lack hydrogen bond donors (HBD). This classifies the molecule as a polar aprotic solute .

Theoretical Solubility Parameters

Based on Group Contribution Methods (Fedors/Van Krevelen), the estimated properties are:

| Property | Estimated Value | Implication |

| LogP (Octanol/Water) | ~3.5 – 4.0 | Highly lipophilic; negligible aqueous solubility.[1] |

| Hansen Polarity ( | Moderate | Good compatibility with esters and ketones.[1] |

| Hansen H-Bonding ( | Low-Medium | Soluble in H-bond donors (alcohols) via acceptor interactions.[1] |

Solubility Profile in Organic Solvents[2][3]

The following profile categorizes solvents based on their thermodynamic compatibility with Ethyl 8-oxo-8-phenyloctanoate.

Predicted Solubility Map

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | "Like dissolves like."[1] The high dispersion forces of DCM match the phenyl/alkyl chain, while its dipole interacts with the ketone/ester. |

| Polar Aprotic | Ethyl Acetate (EtOAc), Acetone, THF, DMSO | High (>100 mg/mL) | Excellent dipole-dipole matching.[1] EtOAc is the preferred "green" solvent for extraction. |

| Aromatic Hydrocarbons | Toluene, Xylene | High (>80 mg/mL) | |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol (IPA) | Moderate (Temperature Dependent) | Soluble at RT; solubility increases sharply with heat. The solute accepts H-bonds from the solvent.[1] Ideal for crystallization.[1] |

| Alkanes | Hexane, Heptane, Cyclohexane | Low (<10 mg/mL) | The polar ester/ketone groups disrupt the non-polar solvent network. Solubility increases at reflux, making these excellent anti-solvents. |

| Aqueous | Water, Brine | Negligible (<0.1 mg/mL) | The hydrophobic C8 chain and phenyl ring dominate, preventing hydration of the polar groups. |

Process Implications

-

Synthesis (Friedel-Crafts): DCM is the standard solvent due to high solubility of the starting material and compatibility with Lewis acids (

).[1] -

Extraction: Ethyl Acetate is superior to ether due to higher boiling point and safety profile, efficiently partitioning the compound from aqueous quench layers.

-

Crystallization: A binary system of Ethyl Acetate (Solvent) / Heptane (Anti-solvent) or Ethanol (Hot) -> Ethanol (Cold) is recommended.[1]

Experimental Protocols

As a Senior Scientist, relying solely on literature is insufficient. You must validate solubility for your specific lot and purity level.[1]

Protocol: Gravimetric Solubility Determination

This protocol provides a definitive "Solubility Number" (mg/mL) to support IND filings.[1]

Materials:

-

Ethyl 8-oxo-8-phenyloctanoate (Reference Standard)[1][2][3][4][5]

-

0.45 µm PTFE Syringe Filters (compatible with organic solvents)[1]

-

Scintillation vials (20 mL)

Workflow:

-

Saturation: Add excess solid Ethyl 8-oxo-8-phenyloctanoate to 5 mL of the target solvent in a vial.

-

Equilibration: Vortex for 2 minutes, then stir at 25°C for 24 hours. Ensure undissolved solid remains visible (saturated system).[1]

-

Filtration: Filter 2 mL of the supernatant using the PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum oven at 40°C until constant weight is achieved (

). -

Calculation:

Protocol: Visual Solvent Screening (High-Throughput)

Use this for rapid solvent selection during early development.[1]

-

Place 10 mg of compound into a test tube.[1]

-

Add solvent in 100 µL increments.

-

Vortex and observe.[1]

Visualization: Solubility-Driven Process Workflow

The following diagram illustrates how the solubility profile dictates the unit operations in the synthesis of the Vorinostat intermediate.

Caption: Process workflow leveraging differential solubility. High solubility in DCM facilitates reaction; temperature-dependent solubility in Ethanol enables purification.[1]

References

-

BenchChem. (2025).[1][6] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 108036, Ethyl 8-oxo-8-phenyloctanoate. Retrieved from [1]

- Vishweshwar, P., et al. (2006). Crystal Engineering of Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences. (Contextual grounding for solubility in ester/ketone systems).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Source for theoretical solubility parameter calculations).

- Merck & Co., Inc. (2006). Zolinza (Vorinostat) Prescribing Information.

Sources

- 1. Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate | C23H36O4 | CID 24727587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalchemmall.com [globalchemmall.com]

- 3. arctomsci.com [arctomsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Strategic Synthesis & Applications of 8-Oxo-8-Phenyl-Octanoic Acid Ethyl Ester Derivatives

[1]

Executive Summary: The Scaffold Advantage

In the landscape of drug discovery, 8-oxo-8-phenyl-octanoic acid ethyl ester represents a high-value "linker-cap" scaffold.[1] Its structure—comprising a lipophilic phenyl "cap," an 8-carbon aliphatic chain, and a reactive ethyl ester "tail" interrupted by a ketone—offers a unique balance of hydrophobicity and functional versatility.[1]

While often overlooked as a mere reagent, this scaffold is critical for two distinct high-impact applications:[1]

-

Medicinal Chemistry (HDAC Inhibition): It serves as a precursor to Vorinostat (SAHA) analogs, where the ketone allows for the introduction of chirality or reduction to a methylene group to modulate linker flexibility.[1]

-

Formulation Science (Permeation Enhancement): The hydrolyzed free acid form (8-oxo-8-phenyl-octanoic acid) belongs to a class of "functionalized ketoacids" utilized as non-covalent macromolecular carriers (similar to SNAC) to facilitate the oral absorption of biologics.[1]

Synthetic Architecture: The Friedel-Crafts Approach

The most robust route to this scaffold is the Friedel-Crafts Acylation .[2] Unlike Grignard additions which can lead to over-alkylation, the Friedel-Crafts pathway ensures regioselectivity and scalability.[1]

Mechanistic Causality

The reaction utilizes Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester) as the electrophile.[1]

-

Why this electrophile? Using the mono-ester/mono-acid chloride prevents polymerization (which occurs with di-acid chlorides) and desymmetrizes the molecule immediately, distinguishing the "head" (phenyl attachment) from the "tail" (ester).[1]

-

Catalyst Choice: Aluminum Chloride (

) is preferred over milder Lewis acids (

Reaction Pathway Visualization

The following diagram illustrates the core synthetic workflow and downstream derivatization logic.

Figure 1: Synthetic workflow from raw materials to bioactive derivatives. High-contrast nodes denote key isolation points.[1]

Experimental Protocol: Validated Synthesis

Note: This protocol is designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Objective: Synthesis of Ethyl 8-oxo-8-phenyloctanoate (Scale: 10 mmol).

Materials & Reagents[1][4]

-

Benzene (or substituted derivative like Fluorobenzene): 12 mmol (1.2 eq).[1]

-

Ethyl 8-chloro-8-oxooctanoate: 10 mmol (1.0 eq).[1]

-

Aluminum Chloride (

), anhydrous: 12 mmol (1.2 eq).[1] -

Dichloromethane (DCM), anhydrous: 50 mL.[1]

-

HCl (1M) and Brine for workup.[1]

Step-by-Step Methodology

-

Catalyst Activation:

-

Acylium Ion Formation:

-

Dissolve Ethyl 8-chloro-8-oxooctanoate (2.21 g) in DCM (10 mL).

-

Add this solution dropwise to the

suspension over 15 minutes, maintaining temperature < 5°C. -

Observation: The mixture will darken slightly as the acylium complex forms.[1] Stir for 20 minutes.

-

-

Electrophilic Attack:

-

Quenching & Isolation:

-

Purification:

Functional Applications & Data Analysis

Structure-Activity Relationship (SAR) in Synthesis

The electronic nature of the phenyl ring drastically affects yield and downstream utility.[1]

| Substituent (R-Ph) | Electronic Effect | Yield (%) | Primary Application |

| H (Unsubstituted) | Neutral | 82% | General Linker / HDACi Precursor |

| 4-Methoxy | Strong Activation | 91% | Photo-labile Linkers |

| 4-Chloro | Weak Deactivation | 65% | Lipophilic Probes |

| 4-Trifluoromethyl | Strong Deactivation | 40% | Metabolic Stability Studies |

Application Case Study: Oral Permeation Enhancers

Recent patent literature identifies the free acid derivative (8-oxo-8-phenyl-octanoic acid) as a critical excipient for oral peptide delivery.[1]

-

Mechanism: The compound acts as a "Carrier".[1][3][4] It interacts non-covalently with the peptide payload (e.g., Insulin, Heparin), increasing its lipophilicity and momentarily disrupting intestinal tight junctions to facilitate paracellular transport.[1]

-

Structural Requirement: The keto group at C8 is hypothesized to form hydrogen bonds with the peptide backbone, while the phenyl ring intercalates into the lipid bilayer of the epithelial membrane.[1]

Carrier Mechanism Diagram

Figure 2: Mechanism of action for 8-oxo-8-phenyl-octanoic acid as an oral absorption promoter.[1]

References

-

BenchChem. (2025).[1][2] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates.[1][2] BenchChem Technical Guides.[1] Link[1]

-

Emisphere Technologies / Novo Nordisk. (2020).[1] Bioorthogonal compositions and intracellular permeation enhancing agents.[1] U.S. Patent US10828373B2.[1] Link

-

Urigen Pharmaceuticals. (2015).[1][5] Orally administered pentosan polysulfate compositions.[1] International Patent WO2015127416A1.[1] Link

-

Molbase. (2024).[1] Ethyl 8-oxo-8-phenyloctanoate Chemical Properties and Safety Data.Link[1]

-

Breslow, R., et al. (2006).[1] Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics.[1]Journal of Medicinal Chemistry. (Contextual grounding for SAHA/Linker chemistry).

Sources

- 1. CN106456662A - Orally administered pentosan polysulfate compositions and methods of use thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20210128733A1 - Bioorthogonal compositions - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Structural analysis and SMILES string for Ethyl 8-oxo-8-phenyloctanoate

An In-Depth Technical Guide to the Structural Analysis and SMILES Representation of Ethyl 8-oxo-8-phenyloctanoate

Abstract

This technical guide provides a comprehensive structural analysis of Ethyl 8-oxo-8-phenyloctanoate, a molecule combining the functionalities of an aromatic ketone and a linear-chain ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its structural elucidation through modern spectroscopic techniques. We will explore the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. Furthermore, this guide details the generation and interpretation of its corresponding SMILES string, a critical component for cheminformatics and computational drug discovery. Detailed experimental protocols, data tables, and logical workflow diagrams are provided to ensure both scientific integrity and practical applicability.

Introduction: The Molecular Architecture

Ethyl 8-oxo-8-phenyloctanoate is a bifunctional organic compound featuring a benzoyl group (aromatic ketone) at one end of a seven-carbon aliphatic chain and an ethyl ester at the other. This structure makes it a valuable intermediate in organic synthesis, potentially for the construction of more complex pharmaceutical agents or functional materials.[1] The presence of a long alkyl chain imparts lipophilicity, while the ketone and ester groups provide sites for further chemical modification.[1]

Accurate structural verification is the bedrock of chemical research and development. An unambiguous understanding of a molecule's connectivity and stereochemistry is paramount before its use in any application. This guide employs a multi-technique spectroscopic approach to build a self-validating and cohesive structural profile of Ethyl 8-oxo-8-phenyloctanoate.

The general workflow for such a structural elucidation is a systematic process, beginning with sample preparation and culminating in the confident assignment of the molecular structure.

Figure 1: General workflow for the structural elucidation of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and multiplicity of signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H_a (Ar-H, ortho) | 7.95 | Doublet (d) | 2H | Directly adjacent to the electron-withdrawing carbonyl group, leading to significant deshielding. |

| H_b (Ar-H, para) | 7.55 | Triplet (t) | 1H | Further from the carbonyl group than ortho protons but still influenced by the aromatic ring currents. |

| H_c (Ar-H, meta) | 7.45 | Triplet (t) | 2H | Least deshielded of the aromatic protons, influenced primarily by the ring current. |

| H_d (-CH₂-C=O, ketone) | 2.95 | Triplet (t) | 2H | Alpha to the ketone carbonyl group, resulting in moderate deshielding. |

| H_e (-O-CH₂-CH₃) | 4.12 | Quartet (q) | 2H | Adjacent to the electron-withdrawing ester oxygen, causing strong deshielding. |

| H_f (-CH₂-C=O, ester) | 2.30 | Triplet (t) | 2H | Alpha to the ester carbonyl group; less deshielding than protons alpha to a ketone. |

| H_g, H_h, H_i (-CH₂- chain) | 1.30 - 1.75 | Multiplets (m) | 6H | Aliphatic protons in the middle of the chain, experiencing minimal influence from terminal functional groups. |

| H_j (-O-CH₂-CH₃) | 1.25 | Triplet (t) | 3H | Terminal methyl group of the ethyl ester, shielded and split by the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum identifies all unique carbon environments within the molecule.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C=O (Ketone) | ~200.0 | Ketone carbonyl carbons are highly deshielded and appear far downfield. |

| C=O (Ester) | ~173.0 | Ester carbonyl carbons are also deshielded but typically appear upfield from ketone carbonyls. |

| C_q (Aromatic, C-C=O) | ~137.0 | Quaternary aromatic carbon attached to the carbonyl group. |

| C_para (Aromatic) | ~133.0 | Aromatic CH carbon para to the acyl group. |

| C_ortho (Aromatic) | ~128.5 | Aromatic CH carbons ortho to the acyl group. |

| C_meta (Aromatic) | ~128.0 | Aromatic CH carbons meta to the acyl group. |

| -O-CH₂- (Ester) | ~60.5 | Methylene carbon directly attached to the electron-withdrawing ester oxygen. |

| -CH₂- (Alpha to Ketone) | ~38.0 | Aliphatic carbon alpha to the ketone carbonyl. |

| -CH₂- (Alpha to Ester) | ~34.0 | Aliphatic carbon alpha to the ester carbonyl. |

| -CH₂- (Aliphatic Chain) | 24.0 - 29.0 | Carbons within the core of the alkyl chain. |

| -CH₃ (Ester) | ~14.0 | Terminal methyl carbon of the ethyl group, highly shielded. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of purified Ethyl 8-oxo-8-phenyloctanoate in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for non-protic organic molecules, as its residual solvent peak is well-documented and unlikely to interfere with key signals.[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the aliphatic chain.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration | Rationale & Expected Appearance |

| Aromatic C-H | 3100 - 3000 | Stretch | Signals in this region confirm the presence of hydrogens on an aromatic ring. These are typically sharp and of medium intensity.[3] |

| Aliphatic C-H | 3000 - 2850 | Stretch | Strong, sharp signals just below 3000 cm⁻¹ are characteristic of C-H bonds in the alkyl chain. |

| Ketone C=O | 1685 | Stretch | A very strong, sharp absorption. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3] |

| Ester C=O | 1735 | Stretch | A very strong, sharp absorption. This peak is typically at a higher frequency than the conjugated ketone.[4] |

| Aromatic C=C | 1600 - 1450 | Stretch | Multiple sharp bands of variable intensity, confirming the presence of the benzene ring.[3] |

| Ester C-O | 1300 - 1150 | Stretch | A strong, distinct band associated with the C-O single bond of the ester group.[4] |

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.

-

Sample Preparation: Place a single drop of the neat liquid (or a small amount of the solid) sample directly onto the ATR crystal.

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands corresponding to the functional groups listed in the table above.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₆H₂₂O₃. The calculated monoisotopic mass is 262.1569 g/mol . A high-resolution mass spectrometer (HRMS) should detect a peak at or very near this m/z value, confirming the elemental composition.[5]

-

Major Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation at specific points.

Figure 2: Predicted major fragmentation pathways for Ethyl 8-oxo-8-phenyloctanoate under EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: Employ a mass spectrometer capable of a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion, and Electron Impact (EI) for fragmentation analysis.

-

Sample Preparation (ESI): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Sample Introduction (EI): For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC, which separates it before it enters the MS source.

-

Data Acquisition:

-

ESI-MS: Acquire in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 263.1647 or the sodium adduct [M+Na]⁺ at m/z 285.1463.

-

EI-MS: Use a standard electron energy of 70 eV to generate a reproducible fragmentation pattern.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragment ions to corroborate the proposed structure, comparing the observed m/z values with those predicted from logical bond cleavages.

SMILES String: A Linear Representation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures that is widely used in cheminformatics, chemical databases, and computational modeling.

SMILES String for Ethyl 8-oxo-8-phenyloctanoate

The canonical SMILES string for this molecule is:

CCOC(=O)CCCCCCC(=O)c1ccccc1

Deconstruction and Interpretation of the SMILES String

The SMILES string is generated by traversing the molecular graph. Let's break it down:

-

CCO... : Represents the ethyl group (CH₃-CH₂-O-).

-

C = Methane

-

C = Ethane

-

O = Oxygen

-

-

...C(=O)... : Represents the ester carbonyl group.

-

C = Carbonyl carbon

-

(=O) = A double bond to an oxygen atom. The parentheses enclose the branch from the main chain.

-

-

...CCCCCCC... : Represents the seven-carbon aliphatic chain (-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-).

-

...C(=O)... : Represents the ketone carbonyl group.

-

...c1ccccc1 : Represents the phenyl group.

-

c = An aromatic carbon.

-

1 = The numeral indicates the start and end of a ring. The parser reads from the first c around the ring (ccccc) until it reaches the second 1, closing the loop.

-

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 8-oxo-8-phenyloctanoate

Introduction: The Significance of Selective Ketone Reduction

The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and agrochemicals.[1] The catalytic hydrogenation of ethyl 8-oxo-8-phenyloctanoate to ethyl 8-hydroxy-8-phenyloctanoate is a reaction of significant interest, yielding a valuable bifunctional molecule. This product, possessing both a secondary alcohol and an ester, serves as a versatile intermediate for the synthesis of more complex molecular architectures. For instance, 8-hydroxyoctanoic acid derivatives are valuable precursors for pharmacologically active compounds.[2]

This guide provides a comprehensive overview of the principles, safety protocols, and a detailed experimental procedure for the catalytic hydrogenation of the ketone moiety in ethyl 8-oxo-8-phenyloctanoate. The focus is on achieving high chemoselectivity, preserving the ester functional group, which is also susceptible to reduction under more forcing conditions.

Understanding the Reaction: Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation of a ketone involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond in the presence of a metal catalyst.[3][4] The process can be broadly categorized into homogeneous and heterogeneous catalysis, depending on whether the catalyst is in the same phase as the reactants.

Heterogeneous Catalysis: This is the more common approach for simple ketone reductions. The mechanism on a solid catalyst surface, such as palladium on carbon (Pd/C) or Raney Nickel, involves several key steps:

-

Adsorption: Both molecular hydrogen and the ketone substrate are adsorbed onto the surface of the metal catalyst.[4] The catalyst weakens the H-H bond.[4]

-

Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.[4]

-

Hydrogen Transfer: The adsorbed ketone molecule undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen.[3]

-

Desorption: The resulting secondary alcohol product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[4]

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is a soluble metal complex. The mechanism can be more varied and complex. For instance, some ruthenium-based catalysts operate via a metal-ligand bifunctional mechanism, where a hydride on the metal and a proton from a ligand are transferred to the carbonyl group in a concerted fashion.[5] Other mechanisms involve the coordination of the ketone to the metal center, followed by insertion into a metal-hydride bond.[6]

Safety First: Essential Precautions for Catalytic Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure due to the use of flammable hydrogen gas and pyrophoric catalysts.[7][8][9] Strict adherence to safety protocols is paramount.

Core Safety Mandates:

-

Dedicated Workspace: All hydrogenation reactions must be conducted in a well-ventilated fume hood, clear of other chemicals and combustible materials.[10][11]

-

Pressure-Rated Equipment: Use glassware and reactors specifically designed for pressure reactions. Inspect all equipment for cracks or defects before use.[7]

-

Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[7][8] Oxygen and hydrogen can form explosive mixtures.[7]

-

Catalyst Handling: Many hydrogenation catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel, are pyrophoric, especially after use when they are saturated with hydrogen.[7][8] They should be handled under an inert atmosphere and never allowed to dry out.[11] Spent catalyst should be quenched carefully with water.[8]

-

Pressure and Temperature Monitoring: Never exceed the rated pressure or temperature for the reaction vessel.[10] Be aware that hydrogenations can be exothermic.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and appropriate gloves.[9]

-

Emergency Preparedness: Have an appropriate fire extinguisher (ABC type) readily accessible.[11]

Experimental Protocol: Hydrogenation of Ethyl 8-oxo-8-phenyloctanoate

This protocol outlines a general procedure for the selective reduction of the ketone group in ethyl 8-oxo-8-phenyloctanoate using a heterogeneous catalyst.

Materials:

-

Ethyl 8-oxo-8-phenyloctanoate

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

Nitrogen gas (high purity)

-

Celite® (for filtration)

Equipment:

-

Parr-type hydrogenation apparatus or a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter with a stopcock for a hydrogen balloon, and a septum.

-

Schlenk line or a nitrogen/vacuum manifold

-

Magnetic stir plate

-

Büchner funnel and filter flask

-

Rotary evaporator

Reaction Setup and Procedure:

-

Catalyst Charging: To a clean and dry hydrogenation vessel, add 10% Palladium on Carbon (typically 1-5 mol% relative to the substrate).

-

Inerting the System: Seal the vessel and purge thoroughly with nitrogen gas for at least 5-10 minutes to remove all air.[8] This is a critical safety step.

-

Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous ethanol as the solvent, followed by the ethyl 8-oxo-8-phenyloctanoate. The choice of a polar solvent like ethanol is often preferred for safety and solubility.[7]

-

Hydrogen Introduction: Evacuate the nitrogen and backfill with hydrogen gas.[8] Repeat this cycle three times to ensure a pure hydrogen atmosphere. For a laboratory-scale reaction, a hydrogen-filled balloon is often sufficient. For larger scales or higher pressures, a Parr apparatus connected to a hydrogen cylinder should be used.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen (if using a pressure apparatus) or by thin-layer chromatography (TLC). To take a sample for TLC, the hydrogen atmosphere must be replaced with nitrogen before opening the system.[8]

-

Reaction Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or TLC analysis), carefully vent the excess hydrogen and purge the system with nitrogen.[8][10]

-

Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst is highly pyrophoric and must be kept wet.[8] Immediately after filtration, quench the filter cake with plenty of water.[8]

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product, ethyl 8-hydroxy-8-phenyloctanoate, can be purified further by column chromatography if necessary.

Table 1: Key Experimental Parameters

| Parameter | Recommended Range/Value | Rationale |

| Catalyst | 10% Palladium on Carbon | A widely used and effective catalyst for ketone hydrogenation.[10] |

| Catalyst Loading | 1 - 5 mol% | A catalytic amount is sufficient; higher loading may be needed for less reactive substrates. |

| Solvent | Ethanol | Good solvent for the substrate and relatively safe. |

| Hydrogen Pressure | 1 atm (balloon) to 50 psi | Higher pressure can increase the reaction rate but also the risk of over-reduction. |

| Temperature | Room Temperature | Often sufficient for this transformation; elevated temperatures may be required for more hindered ketones but can also promote side reactions.[12] |

| Reaction Time | 2 - 24 hours | Highly dependent on substrate, catalyst loading, and pressure. Monitor by TLC. |

Experimental Workflow Diagram

Caption: Experimental workflow for the catalytic hydrogenation.

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the hydrogen pressure, adding more catalyst (after safely purging with nitrogen), or gently warming the reaction mixture.

-

Over-reduction of the Ester: While less reactive than the ketone, the ester group can be reduced to a primary alcohol under harsh conditions (high pressure, high temperature, or with more reactive catalysts).[13] If over-reduction is observed, use milder conditions (lower pressure and temperature).

-

Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst, leading to low reactivity. Ensure high-purity reagents are used.

Conclusion

The catalytic hydrogenation of ethyl 8-oxo-8-phenyloctanoate provides an efficient and atom-economical route to the corresponding secondary alcohol. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can successfully perform this valuable transformation. The resulting product is a versatile building block for further synthetic endeavors in drug discovery and materials science.

References

-

Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com. Retrieved from [Link]

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Linqu. Retrieved from [Link]

-

Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 125(41), 12764–12776. Retrieved from [Link]

-

Geselbracht, M. J., & Miller, J. M. (2000). Homogeneous Catalysis with Inexpensive Metals: Ionic Hydrogenation of Ketones with Molybdenum and Tungsten Catalysts. Journal of the American Chemical Society, 122(48), 11930–11931. Retrieved from [Link]

-

Berkessel, A., & Schubert, T. (2002). Hydrogenation without a transition-metal catalyst: on the mechanism of the base-catalyzed hydrogenation of ketones. PubMed, 8(15), 3391-8. Retrieved from [Link]

-

Kim, J. H., Kim, J. Y., & Lee, S. G. (2013). Highly atom-efficient and chemoselective reduction of ketones in the presence of aldehydes using heterogeneous catalysts. Green Chemistry, 15(4), 939-943. Retrieved from [Link]

-

Catalytic Hydrogenation. (2024, August 21). ChemTalk. Retrieved from [Link]

- Beller, M., & Wu, X. F. (Eds.). (2018). Catalytic Hydrogenation of Ketones.

-

A theoretical study of asymmetric ketone hydrogenation catalyzed by Mn complexes: from the catalytic mechanism to the catalyst design. (n.d.). RSC Publishing. Retrieved from [Link]

- Piacenti, F., Bianchi, M., & Benedetti, E. (2000). Homogeneous hydrogenation of ketones in the presence of H2Ru(CO)2(PPh3)2.

-

HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from [Link]

-

Sharma, M., & Kumar, A. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(3), 18-25. Retrieved from [Link]

-

Jardine, F. H., & Osborn, J. A. (1970). Rhodium catalysts for the homogeneous hydrogenation of ketones. Journal of the Chemical Society D: Chemical Communications, (1), 1-2. Retrieved from [Link]

-

Hydrogenation SOP. (n.d.). University of Rochester. Retrieved from [Link]

-

Langer, R., et al. (2017). Manganese-Catalyzed Hydrogenation of Ketones under Mild and Base-free Conditions. Organometallics, 36(15), 2887-2894. Retrieved from [Link]

-

Hydrogenation reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

-

Ketone Reduction. (n.d.). Wordpress. Retrieved from [Link]

-

ACCEPTORLESS DEHYDROGENATIVE SYNTHESIS OF KETONES FROM ALCOHOLS USING CARBON SUPPORTED Ni NANO- CATALYST. (2022, May 16). BUET. Retrieved from [Link]

-

Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Heterogeneous Mn@CeO2 Catalyst for α-Alkylation of Ketones with Alcohols via Hydrogen-Borrowing Strategy. (2025, February 24). ACS Publications. Retrieved from [Link]

- Method of preparation of 8-hydroxyoctanoic acid. (1990). Google Patents.

-

Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. (2010, July 29). MDPI. Retrieved from [Link]

-

Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. (n.d.). Atlantis Press. Retrieved from [Link]

-

An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. (n.d.). Google Patents.

-

Light-Induced Selective Hydrogenation over PdAg Nanocages in Hollow MOF Microenvironment. (2022, September 7). The Jiang Research Group. Retrieved from [Link]

-

Catalyst support effects: gas-phase hydrogenation of phenol over palladium. (2003, October 1). PubMed. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid - Google Patents [patents.google.com]

- 3. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]

- 4. Catalytic Hydrogenation | ChemTalk [chemistrytalk.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. youtube.com [youtube.com]

- 10. njhjchem.com [njhjchem.com]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Ethyl 8-oxo-8-phenyloctanoate Synthesis

Topic: Improving yield in the synthesis of Ethyl 8-oxo-8-phenyloctanoate Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Case ID: SYN-808-OPT Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of Suberic Acid Derivatives Status: Open for Consultation

Executive Summary & Reaction Logic

The synthesis of Ethyl 8-oxo-8-phenyloctanoate (CAS: 14260-80-1) presents a classic chemoselectivity challenge. The target molecule contains two carbonyl functionalities: a ketone (formed via Friedel-Crafts acylation) and an ester (which must survive the harsh Lewis acid conditions).

The primary yield-killing mechanism in this synthesis is the competitive complexation and cleavage of the ethyl ester by Aluminum Chloride (AlCl₃) . Standard protocols often fail because they underestimate the Lewis basicity of the ester oxygen, leading to incomplete conversion or de-ethylation to the carboxylic acid.

Core Reaction Pathway

The following diagram outlines the competing pathways and the optimal route for high-yield synthesis.

Caption: Mechanistic pathway showing the critical divergence between successful acylation and ester cleavage based on temperature and stoichiometry.

Standardized High-Yield Protocol

Warning: Do not use a 1:1 ratio of AlCl₃ to Acid Chloride. The ester group acts as a Lewis base and will sequester one equivalent of the catalyst, stopping the reaction if insufficient catalyst is used.

Optimized Reagent Stoichiometry

| Component | Equivalents | Role | Critical Note |

| Ethyl 8-chloro-8-oxooctanoate | 1.0 eq | Electrophile | Ensure free of thionyl chloride traces. |

| Benzene | 10.0 eq (or Solvent) | Nucleophile | Use as solvent for best results; dry over molecular sieves. |

| Aluminum Chloride (AlCl₃) | 2.2 - 2.5 eq | Catalyst | Must be anhydrous. 1 eq activates the chloride, 1 eq complexes the ester. |

| Dichloromethane (DCM) | Solvent (Optional) | Diluent | Use if Benzene volume is restricted. |

Step-by-Step Methodology

-

Catalyst Suspension: In a flame-dried 3-neck flask under Argon, suspend AlCl₃ (2.2 eq) in dry Benzene (or DCM) at 0°C .

-

Controlled Addition: Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) in a minimal amount of solvent. Add this solution dropwise to the AlCl₃ suspension over 60 minutes.

-

Why? Slow addition prevents localized "hotspots" that trigger ester cleavage [1].

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–6 hours.

-

Checkpoint: Monitor by TLC/HPLC.[1] DO NOT REFLUX unless conversion is stalled (<50% after 6h). Refluxing significantly increases the rate of de-ethylation [2].

-

-

Quench (The "Reverse" Method): Pour the reaction mixture slowly into a stirred mixture of Ice (500g) and Conc. HCl (50mL) .

-

Why? Adding water to the reaction causes violent exotherms that hydrolyze the ester. Pouring the reaction into ice dissipates heat instantly.

-

-

Workup: Extract with DCM. Wash organic layer with cold 5% NaHCO₃ (to remove any de-esterified acid byproduct) followed by brine. Dry over MgSO₄.[2]

Troubleshooting Guide (Q&A)

Category 1: Low Yield & Incomplete Conversion

Q: I am using 1.1 equivalents of AlCl₃ as per standard Friedel-Crafts protocols, but my yield is stuck at ~40%. Why? A: You are under-dosing the catalyst. The ester moiety in your starting material coordinates strongly with AlCl₃, effectively "poisoning" one equivalent of the catalyst.

-

Fix: Increase AlCl₃ loading to 2.2–2.5 equivalents . The first equivalent saturates the ester oxygen; the second equivalent drives the acylation [1].

Q: The reaction solidifies and stirring stops halfway through addition. A: This is common in neat benzene or concentrated DCM reactions due to the formation of the insoluble acylium-aluminum complex.

-

Fix: Increase solvent volume. If using neat benzene, add dry DCM (1:1 ratio) to solubilize the complex. Ensure you are using an overhead mechanical stirrer, not a magnetic stir bar, for scales >10g.

Category 2: Impurity Profile (The "Acid" Problem)

Q: My product contains 15-20% of 8-oxo-8-phenyloctanoic acid (the free acid). How do I prevent this? A: This is caused by Lewis-acid mediated dealkylation , usually driven by heat or prolonged reaction times.

-

Fix 1 (Temperature): Strictly maintain the reaction temperature below 25°C. Do not heat to reflux.

-

Fix 2 (Quench): Ensure your quench is kept below 10°C. The hydrolysis of the Al-complex generates HCl; if the mixture is hot, the ester will hydrolyze immediately.

-

Recovery: Do not discard the acid byproduct. You can re-esterify the crude mixture using Ethanol/H₂SO₄ (Fischer Esterification) to recover the yield [3].

Category 3: Alternative Synthetic Routes

Q: The direct acylation is too messy. Is there a cleaner alternative? A: Yes. If the ester group is proving too unstable, switch to the Anhydride Route .

-

Step 1: React Suberic Anhydride with Benzene/AlCl₃. (This yields 8-oxo-8-phenyloctanoic acid exclusively).

-

Step 2: Esterify the resulting acid with Ethanol/H₂SO₄.[3]

-

Benefit: This 2-step route is often more robust because the intermediate acid is stable to AlCl₃, allowing you to drive the Friedel-Crafts reaction to completion with heat if necessary, without worrying about the ester [4].

Diagnostic Logic Flow

Use this decision tree to diagnose your specific yield issue.

Caption: Diagnostic flow for identifying the root cause of yield loss in keto-ester synthesis.

References

-

Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (General mechanistic reference for Lewis acid dealkylation of esters).

- Google Patents. (1999). WO1999019288A1 - Improvements in or relating to friedel-crafts reactions.

-

GlobalChemMall. (n.d.). Ethyl 8-oxo-8-[4-(trifluoromethyl)phenyl]octanoate Product Page. Retrieved from [Link]

Disclaimer: This guide is intended for qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for Aluminum Chloride and Benzene before handling.

Sources

Technical Support: Preventing Spontaneous Hydrolysis of Ethyl 8-oxo-8-phenyloctanoate

Executive Summary & Root Cause Analysis

The Issue: Users frequently report "spontaneous" degradation of Ethyl 8-oxo-8-phenyloctanoate (EPO) during storage. Symptoms include a shift from oil to semi-solid, increased acidity, and loss of the ethyl group in NMR spectra.

The Reality: Ester hydrolysis is rarely "spontaneous" in a pure, neutral environment. The degradation of EPO is almost invariably driven by Acid-Catalyzed Autocatalysis , originating from microscopic impurities left over from its synthesis (typically Friedel-Crafts acylation).

Because the ketone group is at the 8-position (remote from the ester), it does not electronically destabilize the ester bond (unlike

The Mechanism of Failure

The degradation follows a vicious cycle. If the molecule contains even trace amounts of residual Lewis acid (

-

Initiation: Trace acid (

) + Moisture ( -

Hydrolysis: The ester cleaves into Ethanol and 8-oxo-8-phenyloctanoic acid .

-

Autocatalysis: The product is a carboxylic acid, which dissociates, providing more protons (

). -

Acceleration: The reaction rate increases exponentially as more product is formed.

Figure 1: The Autocatalytic "Death Spiral" of Ethyl 8-oxo-8-phenyloctanoate. Note how the product of the reaction feeds back into the cycle, accelerating degradation.

Storage & Handling Protocols

To prevent hydrolysis, you must break the triangle of degradation: Acid , Water , and Heat .

Protocol A: Long-Term Storage (The "Dry-Freeze" Method)

Standard freezers have high humidity. Storing a vial loosely capped in a freezer is a common cause of failure.

-

Container: Use amber glass vials (protection from Norrish Type I/II photocleavage of the phenyl ketone).

-

Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.

-

Desiccation: Place the vial inside a secondary container (jar or desiccator) containing active desiccant (e.g., Drierite or Molecular Sieves 4Å).

-

Temperature: Store at -20°C.

-

Critical Step: Allow the vial to warm to room temperature inside the desiccator before opening to prevent condensation from forming on the cold product.

-

Protocol B: Solvent Handling

If storing as a stock solution:

-

Avoid: Alcohols (Methanol/Ethanol) – these promote transesterification.

-

Avoid: DMSO (often hygroscopic).

-

Preferred: Anhydrous Dichloromethane (DCM) or Toluene.

-

Additive: Add activated 3Å or 4Å molecular sieves directly to the stock solution to scavenge intruding water.

Troubleshooting & FAQ

Q1: My oil has turned into a waxy solid. Is it ruined?

-

Diagnosis: Likely yes.[1] The starting material (Ethyl ester) is typically an oil or low-melting solid. The hydrolysis product (8-oxo-8-phenyloctanoic acid) has a higher melting point due to hydrogen bonding dimerization.

-

Action: Check solubility. The acid is soluble in dilute NaOH; the ester is not.

-

Test: Take 10mg of solid, add 1mL 1M NaOH. If it dissolves clearly, it is the acid (hydrolyzed). If it remains an oily droplet/emulsion, it is the ester.

-

Q2: The NMR shows a broad peak at 10-12 ppm and loss of the quartet at 4.1 ppm.

-

Diagnosis: Confirmed hydrolysis. The broad peak is the carboxylic acid proton (

). The quartet at ~4.1 ppm corresponds to the -

Recovery: If you have significant quantity (>1g), you can re-esterify using Fischer Esterification (Ethanol + catalytic

, reflux), followed by the Strict Workup below.

Q3: I synthesized it via Friedel-Crafts, but it degrades within days.

-

Diagnosis: Incomplete quenching of the Aluminum Chloride (

) complex. The Lewis acid binds tightly to the ketone oxygen. Simple water washing is insufficient to remove it. -

Solution: You must perform a "Base Wash" to strip the acid residues. See Protocol C .

Corrective Protocols (Purification)

If you suspect your batch is unstable or contains acid traces, perform this rescue workup immediately.

Protocol C: The "Neutralizing" Workup

Use this post-synthesis or to rescue a degrading batch.

Reagents:

-

Diethyl Ether or Ethyl Acetate (Solvent)

-

Saturated Sodium Bicarbonate (

)[2] -

Brine (Saturated NaCl)[2]

-

Anhydrous Sodium Sulfate (

)[2]

Step-by-Step:

-

Dissolution: Dissolve the crude ester in Ethyl Acetate (10 mL per gram).

-

Acid Strip (Critical): Wash the organic layer with Saturated

(3x).-

Observation: Evolution of bubbles (

) indicates acid removal. Continue washing until NO bubbles form.

-

-

Dehydration: Wash with Saturated Brine (1x) to remove bulk water.

-

Drying: Dry over Anhydrous

for at least 30 minutes. -

Filtration: Filter off the solid.[3]

-

Evaporation: Remove solvent under reduced pressure.

-

Pro-Tip: Do not heat the water bath above 40°C.

-

-

Final Dry: Place under high vacuum (<1 mbar) for 2 hours to remove trace water.

Figure 2: The "Rescue" Workflow. The loop at the Bicarbonate wash is the critical control point for stability.

Quantitative Data: Stability Profile

The following table summarizes the half-life (

| Storage Condition | pH Environment | Estimated Stability ( | Status |

| Anhydrous / -20°C | Neutral (pH 7) | > 2 Years | Recommended |

| Ambient / Air | Neutral (pH 7) | 6 - 12 Months | Risk of moisture |

| Ambient / Air | Acidic (Trace HCl) | < 1 Week | Critical Failure |

| Solution (MeOH) | Neutral | 1 - 3 Months | Transesterification risk |

References

-

BenchChem. (2025).[4] Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates. Retrieved from 5

-

USDA Agricultural Research Service. (n.d.). Effects of pH on Chemical Stability and De-esterification. Retrieved from 6

-

Carbodiimide.com. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from 7

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. carbodiimide.com [carbodiimide.com]

Technical Support Center: Benzene Removal from Ethyl 8-oxo-8-phenyloctanoate

[1]

Topic: Removal of Unreacted Benzene from Ethyl 8-oxo-8-phenyloctanoate Target Audience: Researchers, Process Chemists, and Drug Development Scientists Regulatory Context: ICH Q3C (Class 1 Solvent)[1]

Core Technical Overview

The Problem:

Ethyl 8-oxo-8-phenyloctanoate is typically synthesized via Friedel-Crafts acylation of benzene with ethyl suberoyl chloride (or a similar derivative) using aluminum chloride (

While the boiling point difference between benzene (

The Target:

-

Impurity: Benzene (Class 1 Carcinogen)

-

Limit:

(parts per million)

Troubleshooting Guide (Q&A)

Issue 1: Bulk Solvent Removal Failure

Q: I have removed the solvent on a rotary evaporator at

A: This is a diffusion-limited problem, not a volatility problem. Ethyl 8-oxo-8-phenyloctanoate is a high-boiling oil.[1] In a static or semi-static flask (even when rotating), the viscosity of the oil inhibits the diffusion of benzene from the bulk liquid to the surface where evaporation occurs.

-

The Fix: You must increase the surface-area-to-volume ratio and introduce molecular displacement .

-

Heat: Increase bath temperature to

(the product is thermally stable at this range). -

Agitation: High rotation speed (maximum safe rpm) is critical to thin the film.

-

Azeotropic Sweep: See Protocol A below. You need a "carrier" solvent to disrupt the benzene-product interaction.

-

Issue 2: Trace Benzene Persistence (<100 ppm)

Q: I am down to trace levels, but I cannot pass the 2 ppm threshold. Can I use lyophilization (freeze-drying)?

A: No. Lyophilization is generally ineffective for this compound for two reasons:

-

Physical State: Ethyl 8-oxo-8-phenyloctanoate is an oil at room temperature and often does not freeze into a crystalline solid that supports sublimation. It will likely "melt back" or bump under vacuum.

-

Vapor Pressure: Benzene has a relatively high vapor pressure, but without a rigid ice matrix, it remains trapped in the viscous liquid phase.

-

The Fix: Use High-Vacuum Drying with Agitation (Protocol B) or Column Chromatography . Since the product is an ester (polar) and benzene is non-polar, a rapid silica plug filtration is highly effective.

Issue 3: Analytical Verification

Q: My NMR shows no benzene peak, but QC rejected the sample. Is NMR not sensitive enough?

A: Standard

-

The Fix: You must use Headspace Gas Chromatography (GC-HS) or GC-MS for validation. Do not rely on NMR for final release testing of Class 1 solvents.

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for purifying this specific compound based on the contamination level.

Figure 1: Purification workflow for removing benzene from viscous ester oils.

Experimental Protocols

Protocol A: Ethanol Azeotropic Distillation

Best for: Removing bulk benzene when the product is an oil.

Mechanism: Benzene forms a positive azeotrope with ethanol (bp

-

Dissolution: Dissolve the crude Ethyl 8-oxo-8-phenyloctanoate oil in Absolute Ethanol (ratio: 5 mL ethanol per 1 g product).

-

Homogenization: Stir or shake until a single phase is achieved.

-

Evaporation: Place on a rotary evaporator.

-

Bath Temp:

. -

Pressure: Ramp down to 100 mbar slowly to prevent bumping.

-

-

Repetition: Evaporate to dryness. Repeat this process 3 times.

-

Why? Each cycle reduces the benzene concentration by a partition coefficient factor.

-

-

Final Strip: Perform one final strip with Dichloromethane (DCM) to remove residual ethanol (DCM boils lower and is easier to remove under high vac).

Protocol B: High-Vacuum Thin Film Drying

Best for: Reaching the <2 ppm limit. Mechanism: Maximizing diffusion rates by reducing partial pressure and viscosity.

-

Transfer: Transfer the oil to a round-bottom flask that is large relative to the sample volume (e.g., use a 100 mL flask for 5 g of product). This maximizes surface area and creates a thinner film.

-

Setup: Connect to a high-vacuum manifold (Schlenk line) or a high-performance vacuum pump.

-

Target Pressure:

(preferably

-

-

Heating: Immerse the flask in an oil bath at

.-

Note: Heat is mandatory. Reducing viscosity is the only way to allow trapped benzene to diffuse to the surface.

-

-

Agitation:

-

Option 1 (Best): Use a mechanical stirrer or magnetic stir bar with vigorous stirring.

-

Option 2: If on a rotovap, use the highest rotation speed possible.

-

-

Duration: Maintain for 12--24 hours .

-

Backfill: Backfill with Nitrogen or Argon to prevent moisture uptake.

Data Summary & Specifications